
2,3-Divinyl-oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-2,3-divinyloxirane is a chiral epoxide with two vinyl groups attached to the oxirane ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity. The presence of the oxirane ring and the vinyl groups makes it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(2R,3R)-2,3-divinyloxirane can be synthesized through the epoxidation of alkenes. One common method involves the use of peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), to oxidize alkenes into epoxides . Another method involves the formation of epoxides from halohydrins through intramolecular S_N2 reactions .
Industrial Production Methods
In industrial settings, the production of (2R,3R)-2,3-divinyloxirane often involves the use of large-scale epoxidation processes. These processes typically employ peroxycarboxylic acids due to their efficiency and the ability to produce high yields of the desired epoxide .
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R)-2,3-divinyloxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can convert the epoxide ring into alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: mCPBA, peroxyacetic acid.
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Hydroxide ions (OH-), alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diols, while nucleophilic substitution can produce various substituted alcohols .
Aplicaciones Científicas De Investigación
(2R,3R)-2,3-divinyloxirane has numerous applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of (2R,3R)-2,3-divinyloxirane involves its reactivity as an epoxide. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical reactions, including ring-opening reactions and substitutions . The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R)-2,3-dibromobutane: Another chiral compound with similar stereochemistry but different functional groups.
(2S,3S)-2,3-dibromobutane: The enantiomer of (2R,3R)-2,3-dibromobutane, with opposite stereochemistry.
(2R,3S)-2,3-dibromobutane: A diastereomer of (2R,3R)-2,3-dibromobutane, with different spatial arrangement of atoms .
Uniqueness
What sets (2R,3R)-2,3-divinyloxirane apart from these similar compounds is the presence of the vinyl groups attached to the oxirane ring. This unique structure imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C6H8O |
|---|---|
Peso molecular |
96.13 g/mol |
Nombre IUPAC |
2,3-bis(ethenyl)oxirane |
InChI |
InChI=1S/C6H8O/c1-3-5-6(4-2)7-5/h3-6H,1-2H2 |
Clave InChI |
WVLXAFYCRVAZSM-UHFFFAOYSA-N |
SMILES canónico |
C=CC1C(O1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


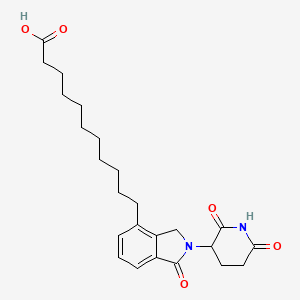
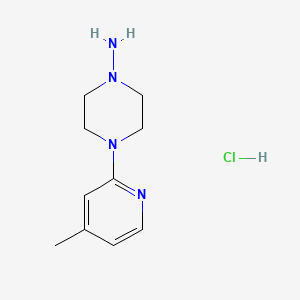
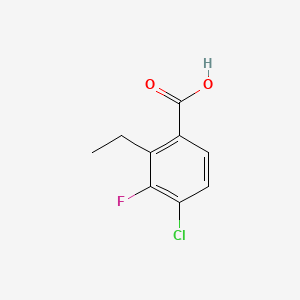

![(10S,13S)-17-hydroxy-1,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14776981.png)

![((5-Oxo-5H-thiazolo[3,2-a]pyrimidin-7-yl)methyl)triphenylphosphoniumchloride](/img/structure/B14776994.png)
![4-Oxospiro[bicyclo[3.1.0]hexane-2,1'-cyclopropane]-6-carboxylic acid](/img/structure/B14777000.png)
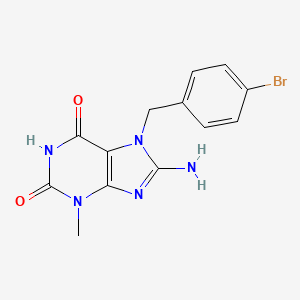

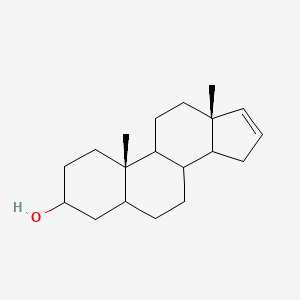
![5,6-Dinitro-4,7-bis(3-undecylthieno[3,2-b]thiophen-5-yl)-2,1,3-benzothiadiazole](/img/structure/B14777025.png)
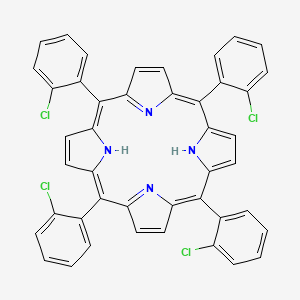
![4-[2-[4-[2-(4-Carboxyphenyl)ethynyl]-2,1,3-benzothiadiazol-7-yl]ethynyl]benzoic acid](/img/structure/B14777040.png)
